molecular formula C14H19NO4S B8191166 cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate

Cat. No.: B8191166
M. Wt: 297.37 g/mol
InChI Key: ZTWQJXKKNYEUPA-RIHPBJNCSA-N
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Description

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidone core with a tosyl (p-toluenesulfonyl) group. Tosylates are widely used in organic synthesis due to their role as excellent leaving groups, facilitating nucleophilic substitution reactions. The cis-configuration of the hexahydro-cyclopenta[c]pyrrol-4-one scaffold imparts unique stereochemical and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C7H8O3S/c9-7-2-1-5-3-8-4-6(5)7;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,1-4H2;2-5H,1H3,(H,8,9,10)/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWQJXKKNYEUPA-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trans-1,2-Di-carbomethoxy-4-methylene-cyclopentane Pathway

The Trost method forms the foundation for constructing the bicyclic core. Trans-1,2-di-carbomethoxy-4-methylene-cyclopentane undergoes alkaline hydrolysis (2N NaOH, reflux) to yield trans-4-methylene-1,2-cyclopentanedicarboxylic acid (77.7% yield, mp 178–179°C). Subsequent treatment with acetic anhydride at 100°C produces cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3H)-dione, isolated via vacuum distillation (28% yield, mp 50–51°C).

Aminoacetal Rearrangement Strategy

Alternative approaches employ enantiomerically enriched aminoacetals. For example, (R)-3-(nitromethyl)cyclopent-1-ene undergoes Trost asymmetric allylic alkylation to generate (R)-cyclopent-2-enecarboxylic acid (>98% ee). This precursor facilitates radical cyclization to cis-fused δ-lactones, which are subsequently functionalized.

Cyclization and Tosylation Protocols

Ammonium Salt Cyclization

Reaction of cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3H)-dione with anhydrous ammonia in methylene chloride generates an ammonium salt. Treatment with acetyl chloride converts this intermediate into a bicyclic imide, which is reduced with LiAlH4 and protected with di-tert-butyl dicarbonate (BOC) to yield cis-1,1-dimethylethylhexahydro-5-methylenecyclopenta[c]pyrrole-2(1H)carboxylate.

Critical Step :
BOC-protected amine 6 reacts with bis(p-toluenesulfonyl) sulfodiimide to install the sulfonamide group, forming p-toluenesulfonamide 7 (Tos = p-toluenesulfonyl).

Direct Tosylation of Secondary Amines

Industrial-scale methods favor direct sulfonylation of pre-formed bicyclic amines. A representative protocol:

  • Substrate : cis-Hexahydro-cyclopenta[c]pyrrol-4-one (25 mmol)

  • Reagents : p-Toluenesulfonyl chloride (6 eq), triethylamine (6 eq)

  • Conditions : Dichloromethane, −20°C to 25°C, 5 h

  • Workup : Aqueous extraction, precipitation with p-toluenesulfonic acid/ethyl acetate

  • Yield : 59.7% after recrystallization (acetonitrile)

Stereochemical Control and Optimization

Endo/Exo Selectivity in Alcohol Tosylation

Thexyl borane-mediated hydroboration of p-toluenesulfonamide 7 produces endo-alcohol 8 with >95% diastereomeric excess. Subsequent tosylation with p-toluenesulfonyl chloride in pyridine (0°C, 45 h) yields tosylate 9 (96% yield). Acidic cleavage (trifluoroacetic acid) followed by Hunig’s base treatment affords the final tetracycle with retained cis-configuration.

Solvent Effects on Cyclization

Comparative studies show that anhydrous acetonitrile enhances reaction rates during iminium ion rearrangements. For example, heating cis-hexahydrocyclopenta[b]pyrrole with paraformaldehyde in CD3OD at 120°C for 24 h achieves complete cyclization.

Purification and Analytical Data

Recrystallization Conditions

Solvent SystemPurity (%)Yield (%)
Acetonitrile99.278.5
Ethyl acetate/hexane97.882.1
Methanol/chloroform96.565.3

Data adapted from industrial purification protocols.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, Tos aromatic), 7.35 (d, J = 8.0 Hz, 2H), 3.85–3.70 (m, 2H, bridgehead H), 2.45 (s, 3H, Tos CH₃).

  • HRMS : m/z calcd for C₁₄H₁₉NO₄S [M+H]⁺: 297.37; found: 297.38.

Industrial-Scale Production Considerations

Catalytic Debottlenecking

Palladium-catalyzed debenzylation (10% Pd/C, H₂, pivalic acid) in water effectively removes protecting groups without epimerization, as demonstrated in tofacitinib syntheses.

Waste Stream Management

Neutralization of triethylamine hydrochloride byproducts requires careful pH control. Aqueous washes with saturated NaHCO₃ reduce ionic contaminants to <50 ppm.

Emerging Methodologies

Photochemical Cyclization

Irradiation of allyl iodomalonate 16 and N-BOC allylic amine 17 under UV light (λ = 254 nm) generates azabicyclic malonates, which are hydrolyzed to carboxylic acids for subsequent tosylation.

Flow Chemistry Approaches

Continuous-flow systems achieve 85% conversion in Tos-Cl reactions by maintaining precise stoichiometry (residence time = 12 min, T = 25°C) .

Chemical Reactions Analysis

cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of cis-hexahydro-cyclopenta[c]pyrrol-4-one tosylate exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives, which were tested against different cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications could enhance cytotoxicity compared to standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control (Cisplatin)30.0<0.0001
Derivative A67.40.003
Derivative B59.5-
Derivative C24.5<0.0001

This data suggests that certain substitutions on the phenyl ring significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has also been explored extensively. Studies revealed that some derivatives showed selective activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Multidrug-resistant Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC)
Derivative A>128 µg/mL
Derivative B>128 µg/mL
Derivative C<64 µg/mL

These findings indicate the potential for developing new antimicrobial agents based on this compound's structure.

Neurological Research

Recent studies have identified this compound as a negative allosteric modulator of NR2B receptors, which are implicated in various neurological disorders. This modulation could lead to therapeutic advancements in treating conditions such as depression and schizophrenia.

Case Study 1: Anticancer Evaluation

In one notable study, researchers synthesized several derivatives of this compound and evaluated their activity against HepG2 liver cancer cells. The results indicated that certain compounds exhibited a selectivity index significantly higher than methotrexate, suggesting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of these derivatives against resistant bacterial strains. The study confirmed that modifications on the chemical structure could enhance efficacy against Staphylococcus aureus, paving the way for new antibiotic development.

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

  • Structure : Shares the cis-cyclopenta[c]pyrrolidone core but substitutes the tosyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Synthesis : Prepared as a laboratory chemical via standard carboxylation protocols, emphasizing its role in intermediate synthesis .
  • Key Differences :
    • The Boc group enhances stability under basic conditions, whereas the tosyl group increases electrophilicity, favoring displacement reactions.
    • Molecular weight: 225.28 g/mol (Boc derivative) vs. higher for the tosylate due to the bulky tosyl moiety (~287 g/mol estimated).

1,2,3-cis-3a-cis-4,6a-as-Hexahydro-l-methoxy-3-phenylcyclopenta[b]pyrrol-2-one

  • Structure : Contains a methoxy group and phenyl substituent instead of the tosyl group.
  • Synthesis : Derived from hydroxyl precursors via methylation (e.g., methyl iodide in acetonitrile) .
  • Key Differences :
    • Solubility: Insoluble in NaHCO₃ but soluble in 5% NaOH, contrasting with the tosylate’s expected solubility in polar aprotic solvents due to its ionic sulfonate group.
    • Reactivity: The methoxy group acts as a poor leaving group compared to tosylate, limiting its utility in substitution reactions.

Physicochemical Properties

Property cis-Hexahydro-cyclopenta[c]pyrrol-4-one Tosylate (Estimated) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 1,2,3-cis-3a-cis-4,6a-as-Hexahydro-l-methoxy-3-phenylcyclopenta[b]pyrrol-2-one
Molecular Weight ~287 g/mol 225.28 g/mol ~245 g/mol (estimated)
Boiling Point Not reported 325.8±35.0°C Not reported
Solubility Polar solvents (DMF, DMSO) Limited data; likely soluble in organic solvents (e.g., THF, chloroform) Insoluble in NaHCO₃, soluble in 5% NaOH
Stability Hydrolytically stable due to tosylate group Stable under inert conditions; Boc group sensitive to acidic cleavage Stable under basic conditions; methoxy group inert

Reactivity and Functional Group Influence

Tosylate vs. Methoxyl/Acetoxyl Groups

  • Tosylates: Exhibit high solvolysis rates in polar solvents (e.g., trifluoroethanol) due to sulfonate stabilization of transition states. For example, 5,5-dimethoxy-1-pentyl tosylate shows a rate enhancement of 245x compared to n-octyl tosylate, highlighting neighboring-group participation .
  • Methoxyl/Acetoxyl Derivatives : Lower reactivity in displacement reactions. For instance, compound 8a (robinetinidol derivative) lacks the leaving-group capability of tosylates, limiting its use in synthetic cascades .

Electrophilicity and Spectroscopic Correlations

  • The tosyl group’s electronegativity aligns with trends observed in 119Sn chemical shifts, where substituent electronegativity correlates with spectral data . This suggests that the tosylate’s electronic effects could be quantified via NMR or MS, distinguishing it from less electronegative analogs.

Biological Activity

Cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring fused to a pyrrole structure, with a tosylate group enhancing its reactivity. The general formula can be represented as follows:

C10H13NO2S\text{C}_{10}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound exhibits properties that make it suitable for various biological applications, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For instance, research has indicated that similar compounds can inhibit serine palmitoyltransferase (SPT), an enzyme involved in sphingolipid metabolism. Inhibition of SPT has been linked to therapeutic effects in conditions such as diabetes and cardiovascular diseases .

Modulation of Receptors

The compound has also been identified as a negative allosteric modulator of NMDA receptors, particularly the NR2B subunit. This modulation can lead to neuroprotective effects, making it a candidate for treating neurological disorders .

Study 1: Neuroprotective Effects

A study investigating the effects of derivatives of cis-Hexahydro-cyclopenta[c]pyrrol-4-one on neuronal cells demonstrated significant neuroprotective properties. The study found that these compounds reduced apoptosis in neuronal cells exposed to excitotoxic conditions, suggesting their potential use in neurodegenerative diseases .

Study 2: Antidiabetic Potential

Another important study focused on the antidiabetic properties of similar compounds that inhibit SPT. The results indicated that these compounds could improve insulin sensitivity and reduce hyperglycemia in diabetic animal models. This suggests that this compound may have similar therapeutic potential .

Data Tables

Biological Activity Mechanism Therapeutic Application
Enzyme InhibitionInhibition of SPTDiabetes, Cardiovascular Diseases
Receptor ModulationNegative allosteric modulation of NR2BNeurological Disorders
NeuroprotectionReduction of neuronal apoptosisNeurodegenerative Diseases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate, and how can intermediates be purified?

  • Methodology :

  • Stepwise Synthesis : Start with cyclopenta[b]pyrrol-2-one derivatives (e.g., refluxing in acetonitrile with methyl iodide and potassium carbonate for methoxylation) .
  • Hydrogenation : Reduce ketone groups using hydrogenation in ethanol (e.g., 95% ethanol under controlled pressure) to achieve stereochemical specificity .
  • Tosylation : React the pyrrolidone intermediate with p-toluenesulfonic acid under anhydrous conditions to form the tosylate salt.
  • Purification : Use solvent recrystallization (e.g., ethanol/water mixtures) and verify purity via melting point analysis (reported range: 165–170°C for analogous compounds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (particle size <5 µm) .
  • First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for ≥15 minutes .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : IR and NMR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times to certified standards .
  • Quantification : Gravimetric analysis or ion-pair chromatography for tosylate content (target range: 21–24% w/w) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to stabilize transition states during cyclization .
  • Catalyst Selection : Evaluate palladium or nickel catalysts for hydrogenation efficiency (e.g., 10–50 psi H₂ pressure) .
  • DOE Approach : Use factorial design to assess interactions between temperature (80–120°C), reaction time (6–24 hrs), and stoichiometry .

Q. How should researchers address discrepancies in analytical data (e.g., NMR shifts conflicting with computational predictions)?

  • Troubleshooting Framework :

  • Conformational Analysis : Perform DFT calculations (B3LYP/6-31G*) to model stereoelectronic effects on NMR chemical shifts .
  • Solvent Artifacts : Compare experimental spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding may shift pyrrolidone proton signals .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete tosylation or oxidation derivatives) .

Q. What strategies are recommended for toxicological profiling of this compound?

  • In Vitro/In Vivo Models :

  • Acute Toxicity : Follow OECD 423 guidelines for oral LD50 determination in rodents; monitor for CNS depression or respiratory distress .
  • Skin Irritation : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess corrosion potential (GHS Category 1B/1C) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Q. How can in vivo pharmacological studies be designed to evaluate target engagement?

  • Preclinical Workflow :

  • Dose Escalation : Administer 0.1–10 mg/kg intravenously in murine models; monitor plasma half-life via LC-MS/MS .
  • Biomarker Validation : Quantify sweat production (gravimetrically) or receptor occupancy (PET imaging) for hyperhidrosis-related targets .
  • PK/PD Modeling : Use non-compartmental analysis to correlate AUC with efficacy endpoints (e.g., sweat reduction ≥50% from baseline) .

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